(S)-(+)-Acryloyl-2,10-camphorsultam
Description
(S)-(+)-Acryloyl-2,10-camphorsultam (CAS: 128441-99-6) is a chiral auxiliary derived from camphorsultam, a bicyclic sulfonamide framework known for its rigid structure and high enantioselectivity in asymmetric synthesis. The acryloyl group at the nitrogen position enables it to participate in conjugate addition reactions, cycloadditions, and alkylations, making it invaluable in pharmaceuticals, agrochemicals, and academic research . Its enantiomeric purity (>99% ee) ensures precise stereochemical control, critical for synthesizing bioactive molecules with defined chirality . Applications include the synthesis of β-substituted carboxylic acids, diols, and fluorinated compounds .
Properties
IUPAC Name |
1-[(5S)-10,10-dimethyl-4,4-dioxo-4λ6-thia-3-azatricyclo[5.2.1.01,5]decan-6-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-4-9(15)10-8-5-6-13(12(8,2)3)7-14-18(16,17)11(10)13/h4,8,10-11,14H,1,5-7H2,2-3H3/t8?,10?,11-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETMGJJTZGRKOR-NMNDKETESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CNS(=O)(=O)C3C2C(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC13CNS(=O)(=O)[C@H]3C2C(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of (S)-(+)-acryloyl-2,10-camphorsultam begins with the chiral precursor (1S,2R)-(-)-10,2-camphorsultam, itself derived from (+)-camphor-10-sulfonyl chloride. The camphorsultam scaffold is prepared via a multistep sequence involving sulfonation, cyclization, and resolution. Key steps include:
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Sulfonation of (+)-Camphor : Treatment of (+)-camphor with chlorosulfonic acid under controlled conditions yields (+)-camphor-10-sulfonyl chloride, a hygroscopic intermediate requiring immediate use to prevent hydrolysis .
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Cyclization to Camphorsultam : Reaction of the sulfonyl chloride with ammonia or ammonium hydroxide facilitates cyclization, producing (1S,2R)-(-)-10,2-camphorsultam. Crystallization from ethanol ensures high enantiomeric purity (≥99%), with optical rotation values of (c = 1, ethanol) .
This precursor exhibits exceptional stability, enabling its use in diverse asymmetric reactions, including protonation, alkylation, and acylation .
Acylation of Camphorsultam with Acryloyl Chloride
The critical step in preparing (S)-(+)-acryloyl-2,10-camphorsultam involves the N-acylation of (1S,2R)-(-)-10,2-camphorsultam. This reaction is typically conducted under Schotten-Baumann conditions to minimize racemization:
Procedure :
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Base Selection : Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during acylation. TEA is preferred for its superior solubility in dichloromethane (DCM) and faster reaction kinetics .
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Solvent System : Anhydrous DCM or tetrahydrofuran (THF) is used to maintain a moisture-free environment, critical for preventing hydrolysis of acryloyl chloride.
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Temperature Control : Reactions are conducted at −20°C to 0°C to suppress side reactions, such as polymerization of acryloyl chloride or over-acylation .
Reaction Equation :
Optimization Insights :
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Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to camphorsultam ensures complete conversion while minimizing excess reagent .
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Reaction Time : Completion typically occurs within 4–6 hours, monitored via thin-layer chromatography (TLC) or H NMR .
Purification and Characterization
Crude product purification is achieved through recrystallization or column chromatography:
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Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline (S)-(+)-acryloyl-2,10-camphorsultam with >99% purity. This method is favored for industrial scalability due to low solvent consumption .
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Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:3) resolves minor impurities, though this is less cost-effective for large-scale production .
Analytical Data :
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Optical Rotation : (c = 1, chloroform), confirming retention of chirality .
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Spectroscopic Confirmation :
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, industrial production requires addressing challenges such as solvent recovery and waste management:
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Continuous Flow Reactors : Microreactor systems enhance heat transfer and reduce reaction times, improving yield consistency.
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Green Chemistry Metrics :
Table 1: Comparative Analysis of Acylation Conditions
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Continuous Flow) |
|---|---|---|
| Temperature | −20°C | 0°C |
| Reaction Time | 6 hours | 2 hours |
| Yield | 85–90% | 92–95% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Applications in Asymmetric Synthesis
The utility of (S)-(+)-acryloyl-2,10-camphorsultam is exemplified in Diels-Alder reactions, where it serves as a chiral dienophile. Key findings include:
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Enantioselectivity : Reactions with cyclopentadiene at −78°C using TiCl as a Lewis acid yield adducts with 99% enantiomeric excess (ee) .
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Catalyst Recycling : The camphorsultam auxiliary is recoverable via acid hydrolysis, enabling reuse in subsequent batches .
Case Study : Oppolzer et al. demonstrated that N-acryloyl sultams undergo [4+2] cycloadditions with 1,3-dienes to produce bicyclic lactams, which are pivotal in synthesizing natural products like grandiamide D .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Acryloyl-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized camphorsultam derivatives, while reduction can produce reduced acryloyl compounds.
Scientific Research Applications
Synthetic Organic Chemistry
Chiral Auxiliary in Asymmetric Synthesis
(S)-(+)-Acryloyl-2,10-camphorsultam serves as a versatile chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of enantiomerically pure compounds is essential for the synthesis of pharmaceuticals and agrochemicals. For instance, it has been effectively utilized in the Diels-Alder reactions to produce chiral isoquinuclidines with high diastereomeric excess (d.e.) and yield .
Case Study: Diels-Alder Reactions
In a study involving the Diels-Alder cycloaddition of 1,2-dihydropyridine with (S)-(+)-Acryloyl-2,10-camphorsultam, researchers achieved an endo-cycloaddition product with a yield of 87% and a d.e. of 98% using hafnium chloride as a Lewis acid . This demonstrates the compound's effectiveness in promoting stereoselective reactions.
Pharmaceutical Development
Role in Drug Synthesis
The compound plays a crucial role in the development of new drugs, particularly those requiring specific stereochemistry for enhanced efficacy. It is employed in synthesizing complex molecules, which are often pivotal in creating new therapeutic agents.
Example: Anticancer Agents
Research has shown that derivatives of (S)-(+)-Acryloyl-2,10-camphorsultam can be integrated into hybrid molecules that exhibit anticancer activity. These hybrids combine multiple active scaffolds to target various pathways simultaneously, making them promising candidates for cancer therapy .
Material Science
Advanced Materials and Polymers
(S)-(+)-Acryloyl-2,10-camphorsultam is also explored for its potential applications in material science. Its unique properties contribute to the formulation of advanced materials such as polymers and coatings. The compound's structural characteristics enhance the performance and durability of these materials .
Biochemistry
Reagent in Biochemical Assays
In biochemistry, (S)-(+)-Acryloyl-2,10-camphorsultam acts as a valuable reagent for studying enzyme mechanisms and interactions. This application is crucial for drug discovery and development as it aids in understanding how potential drugs interact with biological targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-(+)-Acryloyl-2,10-camphorsultam involves its interaction with various molecular targets and pathways. The acryloyl group can participate in Michael addition reactions, while the camphorsultam moiety can provide chiral induction in asymmetric synthesis. These interactions facilitate the formation of specific products with desired stereochemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Camphorsultam derivatives share a common bicyclic backbone but differ in substituents, leading to distinct reactivity and selectivity. Below is a detailed comparison:
Structural and Functional Differences
Enantioselectivity and Reaction Performance
- Acryloyl Derivative : Achieves >90% ee in conjugate additions (e.g., with hydrazine derivatives) under mild conditions (0°C, THF) .
- Propionyl Derivative : Used in aldol reactions with 85–95% ee, but requires lower temperatures (−20°C) for optimal selectivity .
- N-Trifluoromethylthio Derivative: Transfers chirality to prochiral nucleophiles with 80–92% ee, outperforming non-chiral thiocyanating agents .
- N-Thiocyanato Derivative : Demonstrates moderate enantioselectivity in asymmetric thiocyanation (pending optimization) but high regioselectivity for electron-rich arenes .
Stability and Scalability
- Acryloyl and Propionyl Derivatives : Bench-stable, scalable to multi-gram quantities via straightforward acylations of camphorsultam .
- N-Trifluoromethylthio Derivative : Requires AgSCF₃ for synthesis, limiting large-scale use .
- N-Thiocyanato Derivative : Synthesized in 73% yield without chromatography, scalable to 10 mmol .
Agrochemical Development
The acryloyl derivative aids in creating chiral herbicides with minimal environmental impact, while the thiocyanato derivative contributes to thiocyanate-containing fungicides .
Limitations
Biological Activity
(S)-(+)-Acryloyl-2,10-camphorsultam is a chiral compound derived from camphorsultam, known for its significant role as a chiral auxiliary in asymmetric synthesis. This article explores the biological activity of this compound, focusing on its applications in organic synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17NO2S
- Molecular Weight : 215.31 g/mol
- CAS Number : 94594-90-8
- Melting Point : 181-183 °C
- Optical Activity : [α]19/D −32°, c = 5 in chloroform
The compound exhibits a rigid structure due to its bicyclic nature, which enhances its utility in stereoselective reactions.
(S)-(+)-Acryloyl-2,10-camphorsultam acts primarily as a chiral auxiliary in various organic reactions. Its unique structure allows it to influence the stereochemistry of reactions through steric and electronic effects. The compound is often utilized in Diels-Alder reactions and Michael additions, where it can direct the formation of specific stereoisomers.
Applications in Asymmetric Synthesis
- Chiral Auxiliary : It is widely used to induce chirality in synthetic pathways. For instance, it has been employed in the synthesis of complex natural products by providing a controlled environment for enantioselective reactions.
- Synthesis of Isoquinuclidines : A study demonstrated the use of (S)-(+)-Acryloyl-2,10-camphorsultam in the Diels-Alder reaction, yielding chiral isoquinuclidines with high diastereomeric excess (d.e.) and enantiomeric purity .
- Cycloaddition Reactions : The compound has shown effectiveness in promoting cycloaddition reactions when paired with Lewis acids like TiCl4 and HfCl4, resulting in high yields and selectivity .
Case Study 1: Diels-Alder Reaction
In a research study, (S)-(+)-Acryloyl-2,10-camphorsultam was utilized to synthesize endo-cycloaddition products with yields reaching up to 91% when reacted with specific substrates under optimized conditions. The results indicated a diastereomeric excess of 99%, showcasing the compound's ability to control stereochemistry effectively .
Case Study 2: Synthesis of Natural Products
The compound has also been applied in the total synthesis of bioactive natural products such as Manzacidin B. The use of (S)-(+)-Acryloyl-2,10-camphorsultam allowed for the selective formation of desired stereoisomers during critical steps of the synthesis process, highlighting its importance in pharmaceutical chemistry .
Comparative Analysis
Q & A
Q. How can researchers critically evaluate conflicting literature reports on the compound’s reactivity?
- Methodological Answer : Cross-reference experimental conditions (e.g., solvent, temperature) and characterization methods. Replicate key experiments with controlled variables. Use systematic reviews or meta-analyses to identify consensus or methodological biases .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when documenting synthetic procedures for (S)-(+)-Acryloyl-2,10-camphorsultam?
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Re-run spectra under identical conditions (e.g., 500 MHz NMR in CDCl) and compare with literature using databases like SciFinder. Consider solvent impurities or instrument calibration errors as potential sources of variation .
Experimental Design
Q. What controls are essential when testing (S)-(+)-Acryloyl-2,10-camphorsultam in enantioselective reactions?
Q. How can researchers design a study to probe the mechanistic role of (S)-(+)-Acryloyl-2,10-camphorsultam in asymmetric induction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
